Abl Cytosolic Substrate acetate

Description

Physiological Roles of c-Abl in Normal Cellular Processes

The c-Abl kinase is a multifunctional protein implicated in a diverse set of cellular activities, highlighting its importance as a central signaling node. nih.govnih.gov

The role of c-Abl in cell proliferation is complex and context-dependent, acting as both a positive and negative regulator of cell growth. nih.govpnas.org Overexpression of c-Abl can induce G1 phase cell-cycle arrest, a function that depends on the tumor suppressor proteins p53 and Rb. nih.govpnas.org Conversely, studies have also demonstrated a growth-promoting role for c-Abl. For instance, fibroblasts lacking c-Abl show a delayed entry into the S phase of the cell cycle following stimulation with platelet-derived growth factor (PDGF). nih.govpnas.org This suggests c-Abl is necessary for the optimal mitogenic response to certain growth factors. pnas.org In the context of B-cell development, c-Abl is required for normal differentiation and survival, with its activity peaking at the pro-B cell stage. nih.gov

c-Abl is a key regulator of the actin cytoskeleton, the dynamic network of protein filaments responsible for cell shape, movement, and adhesion. nih.govphysiology.org It localizes to sites of cell adhesion and actin-rich structures like membrane ruffles. nih.govnih.gov The kinase is activated by cell-cell adhesion and is required for the formation and maintenance of adherens junctions, the protein complexes that mediate contact between epithelial cells. pnas.orgnih.gov It achieves this, in part, by modulating the activity of Rho family GTPases, which are master regulators of the cytoskeleton. pnas.org In smooth muscle cells, c-Abl is found at the leading edge and is crucial for cell migration, a process it facilitates by phosphorylating the actin-binding protein cortactin. physiology.orgnih.govnih.gov However, its role in migration can be inhibitory in other cell types, indicating its function is highly dependent on the cellular context. nih.gov

c-Abl is a critical component of the cellular response to various forms of stress, including DNA damage, oxidative stress, and endoplasmic reticulum stress. spandidos-publications.comnih.gov

DNA Damage: In response to genotoxic stress, c-Abl is activated and can translocate to the nucleus. spandidos-publications.com There, it phosphorylates and interacts with numerous proteins involved in the DNA damage response (DDR), including key regulators of DNA repair and cell-cycle checkpoints. spandidos-publications.comnih.gov If the damage is irreparable, c-Abl can promote apoptosis (programmed cell death), thereby eliminating potentially cancerous cells. spandidos-publications.comnih.gov

Oxidative Stress: The kinase is activated by oxidative stress, such as exposure to hydrogen peroxide. researchgate.netnih.gov Its role in this response can be pro-apoptotic, as fibroblasts lacking c-Abl are more resistant to oxidative stress-induced cell death. nih.gov The c-Abl-Drp1 signaling pathway, for example, has been identified as a regulator of mitochondrial fragmentation and cell death induced by oxidative stress. nih.gov

Endoplasmic Reticulum (ER) Stress: While less characterized, emerging evidence links Abl kinases to the unfolded protein response (UPR), a pathway activated by ER stress.

The multifaceted role of c-Abl in stress responses is summarized in the table below.

| Stress Type | Key Role of c-Abl | Interacting Proteins/Pathways | Outcome |

| DNA Damage | Activation of DNA repair and apoptosis | ATM, p53, DDR proteins spandidos-publications.compnas.orgnih.gov | Cell cycle arrest, DNA repair, or apoptosis spandidos-publications.comnih.gov |

| Oxidative Stress | Promotion of apoptosis, regulation of mitochondrial dynamics | PKCδ, Prx I, Drp1 researchgate.netnih.govnih.gov | Cell death or adaptation nih.gov |

| Hyperglycemia | Induction of apoptosis in neuronal precursor cells | PKCδ-Abl complex, p53 researchgate.net | Neuronal death researchgate.net |

In the nervous system, c-Abl and its related kinase, Arg, are essential for proper development. nih.govnih.gov They are involved in processes such as neuronal migration, the outgrowth of neurites (axons and dendrites), and the formation of synapses, the junctions where nerve cells communicate. nih.govnih.gov In vitro studies have shown that c-Abl localizes to synapses and helps regulate the clustering of postsynaptic proteins. nih.gov Inhibition of c-Abl has been found to reduce the number of synapses, highlighting its importance in establishing neuronal circuits. nih.gov The kinase interacts with and is regulated by Cyclin-dependent kinase 5 (Cdk5), another key player in neuronal function. nih.govwikipedia.org

The function of c-Abl is tightly regulated by its location within the cell. The protein contains both nuclear localization signals (NLS) and nuclear export signals (NES), allowing it to shuttle between the cytoplasm and the nucleus. nih.govnih.gov This dynamic localization is critical for its diverse roles.

Cytoplasm: In the cytoplasm, c-Abl is associated with the actin cytoskeleton and focal adhesions, where it regulates cell shape, adhesion, and migration. nih.govnih.gov The cytoplasmic pool of c-Abl is also involved in transmitting signals from growth factor receptors on the cell surface. nih.govnih.gov

Nucleus: In the nucleus, c-Abl participates in the DNA damage response and the regulation of gene transcription. nih.govnih.gov Its translocation to the nucleus is a key step in its response to genotoxic stress. spandidos-publications.com

The distribution of c-Abl can vary by cell type. While it is found predominantly in the nucleus of some cultured fibroblasts, in hematopoietic cells, it is mainly cytoplasmic with a smaller nuclear presence. nih.gov This compartmentalization ensures that c-Abl can act on a specific set of substrates in different cellular locations, thereby executing its distinct functions in a controlled manner.

| Cellular Compartment | Primary Functions of c-Abl | Key Interacting Partners |

| Cytoplasm | Regulation of cytoskeleton, cell adhesion, migration, growth factor signaling nih.govnih.govnih.gov | Actin, Cortactin, Integrins, Src family kinases nih.govnih.govbsb-muenchen.de |

| Nucleus | DNA damage response, cell cycle control, apoptosis spandidos-publications.comnih.govnih.gov | p53, ATM, DNA repair proteins spandidos-publications.compnas.org |

| Plasma Membrane | Transduction of extracellular signals nih.govnih.gov | PDGF Receptor, EGF Receptor nih.govfrontiersin.orgyoutube.com |

Pathological Dysregulation of Abl Kinase Activity

Role of Oncogenic Abl Fusion Proteins (e.g., BCR-Abl) in Hematological Malignancies (e.g., Chronic Myelogenous Leukemia)

A prime example of pathological Abl kinase dysregulation is the formation of the BCR-Abl fusion protein. This oncoprotein is a hallmark of chronic myelogenous leukemia (CML), a type of cancer that affects the blood and bone marrow. aacrjournals.orgaacrjournals.org The fusion gene, BCR-Abl, results from a reciprocal translocation between chromosome 9 and 22, creating what is known as the Philadelphia chromosome. capes.gov.brkarger.com

The resulting BCR-Abl protein has constitutively active tyrosine kinase activity, meaning it is always "on". aacrjournals.orgkarger.com This uncontrolled activity drives the excessive proliferation of white blood cells characteristic of CML. aacrjournals.org The central role of BCR-Abl in CML is underscored by the success of tyrosine kinase inhibitors (TKIs) like imatinib (B729), which specifically target the Abl kinase domain and can induce long-term remission in many patients. karger.comnih.gov However, resistance to these inhibitors can emerge, often due to mutations in the BCR-Abl gene. aacrjournals.org This highlights the ongoing need for research into the mechanisms of BCR-Abl signaling and the development of new therapeutic strategies.

The constitutive activity of the BCR-Abl oncoprotein leads to the deregulation of several downstream signaling pathways that control cell proliferation, apoptosis (programmed cell death), and adhesion. aacrjournals.org For instance, the GRB2/GAB2/SOS complex can be constitutively activated, leading to the activation of the RAS/MEK/MAPK pathway, which promotes abnormal cell proliferation. aacrjournals.org Additionally, the PI3K/AKT pathway is also activated, further contributing to the leukemic phenotype. aacrjournals.org

| Feature | Description | References |

| Genetic Basis | Reciprocal translocation t(9;22)(q34;q11) creating the Philadelphia chromosome and the BCR-Abl fusion gene. | capes.gov.brkarger.com |

| Biochemical Consequence | Constitutively active tyrosine kinase activity of the BCR-Abl oncoprotein. | aacrjournals.orgkarger.com |

| Cellular Impact | Deregulation of proliferation, apoptosis, and adhesion pathways, leading to excessive granulopoiesis. | aacrjournals.org |

| Clinical Significance | Primary driver of Chronic Myelogenous Leukemia (CML). | aacrjournals.orgaacrjournals.org |

| Therapeutic Target | Inhibition of BCR-Abl kinase activity with tyrosine kinase inhibitors (e.g., imatinib) is a primary treatment for CML. | karger.comnih.gov |

Emerging Links to Neuronal Degeneration and Other Disorders

Beyond its well-established role in cancer, emerging evidence implicates dysregulated c-Abl activity in the pathogenesis of several neurodegenerative diseases. nih.govnih.gov Studies have shown that c-Abl can be activated by cellular stressors such as oxidative stress and DNA damage, both of which are contributing factors to neurodegeneration. nih.gov

Activated c-Abl has been linked to the pathology of:

Alzheimer's Disease (AD): c-Abl is associated with the formation of both amyloid-beta plaques and neurofibrillary tangles, the two main pathological hallmarks of AD. nih.govfrontiersin.org Inhibition of c-Abl has been shown to improve cognitive performance and reduce the amyloid burden in mouse models of AD. frontiersin.org

Parkinson's Disease (PD): Increased c-Abl activity is associated with the accumulation of α-synuclein, a key protein involved in PD pathology. nih.gov

Amyotrophic Lateral Sclerosis (ALS): Increased c-Abl expression has been found in the motor neurons of ALS patients. nih.gov Furthermore, c-Abl has been identified as a novel kinase for TDP-43, a protein whose mislocalization and aggregation are central to ALS. nih.gov

Niemann-Pick Diseases: c-Abl activation has been observed in models of Niemann-Pick type A and C diseases, where it contributes to neurodegeneration. frontiersin.org

In these neurodegenerative contexts, activated c-Abl is thought to contribute to neuronal damage and death through various mechanisms, including the regulation of the cytoskeleton, promotion of apoptosis, and modulation of autophagy-lysosomal pathways. nih.govfrontiersin.org The potential for c-Abl inhibitors to have neuroprotective effects is an active area of investigation. nih.gov

Significance of Synthetic Peptide Substrates in Kinase Enzymology

Advantages for Biochemical and Kinetic Characterization of Kinases

Synthetic peptide substrates are invaluable tools for studying the biochemical and kinetic properties of protein kinases like Abl. pnas.orgnih.gov These short, custom-designed peptides mimic the specific amino acid sequences that a kinase recognizes and phosphorylates on its natural protein substrates. scbt.com

The use of synthetic peptides offers several advantages over using full-length protein substrates:

Specificity: Peptides can be designed to be highly specific for a particular kinase, minimizing interference from other kinases that might be present in a sample. pnas.orgnih.gov

Convenience and Purity: Synthetic peptides are relatively easy to produce in large quantities and with high purity, ensuring consistency in experimental results. scbt.com

Simplified Kinetics: The smaller size and defined nature of peptide substrates simplify the analysis of enzyme kinetics, allowing for more accurate determination of parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity). pnas.org

Mechanistic Studies: By systematically altering the amino acid sequence of a peptide substrate, researchers can investigate the specific determinants of substrate recognition and phosphorylation by a kinase. nih.gov

Utility in High-Throughput Screening Platforms for Enzyme Modulators

The search for new drugs that can modulate kinase activity, particularly inhibitors for diseases like cancer and neurodegenerative disorders, often relies on high-throughput screening (HTS) of large chemical libraries. nih.govdrugdiscoverytrends.com Synthetic peptide substrates are ideally suited for use in HTS assays. sigmaaldrich.comnih.gov

Their utility in this context stems from:

Assay Compatibility: Peptide substrates can be readily adapted to various assay formats, including those based on fluorescence, luminescence, or antibody detection, which are amenable to automation and miniaturization in 384-well or even higher-density plate formats. sigmaaldrich.comwiley.com

Cost-Effectiveness: The synthesis of peptides is generally more cost-effective than the production of large quantities of purified full-length protein substrates.

Sensitivity and Robustness: Assays using peptide substrates can be highly sensitive and robust, providing a reliable readout of kinase activity that is suitable for identifying potential inhibitors from large compound collections. nih.gov

Identification of Allosteric Inhibitors: While many inhibitors target the active site of a kinase, some bind to other, allosteric sites. HTS assays using peptide substrates can be designed to identify both types of inhibitors. wiley.com

Definition and Nomenclature of Abl Cytosolic Substrate Acetate (B1210297)

"Abl Cytosolic Substrate acetate" is a specific synthetic peptide designed as a substrate for the Abelson tyrosine kinase (Abl). cymitquimica.combiocat.comukchemicalsuppliers.co.ukmybiosource.comcymitquimica.comdanabiosci.comaobious.com It is also sometimes referred to as "Abltide". medchemexpress.comchangchem.com

Abl Cytosolic Substrate: This part of the name indicates its function. "Abl" identifies the target kinase. "Cytosolic Substrate" signifies that it mimics a substrate found in the cytoplasm, the primary location of c-Abl activity. karger.com

Acetate: This term refers to the salt form of the peptide. nih.gov Peptides are often purified and supplied as acetate salts to improve their stability and solubility. nih.gov

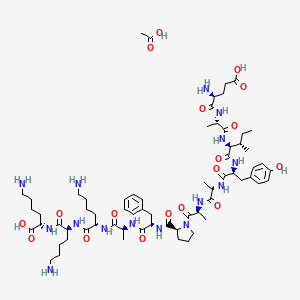

The amino acid sequence of the core Abl Cytosolic Substrate peptide is typically Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala-Lys-Lys-Lys. medchemexpress.compeptide.com The tyrosine (Tyr) residue in this sequence is the site of phosphorylation by the Abl kinase.

Historical Context of Development and Common Synonyms (e.g., Abltide)

The development of Abl Cytosolic Substrate is intrinsically linked to the study of the Abelson murine leukemia virus and its viral oncogene, v-Abl. medchemexpress.commedchemexpress.com Research into how this oncogene and its human cellular homolog, c-Abl, function led to the need for specific substrates to measure their kinase activity. The peptide, commonly known by the synonym "Abltide," was designed based on the C-terminus of the Abl protein itself. sinobiological.com Its sequence was identified and optimized through methodologies aimed at determining the consensus substrate sequences for v-Abl tyrosine kinase from peptide libraries. nih.gov This makes it a highly relevant and specific tool for assaying the enzymatic activity of the Abl kinase family. medchemexpress.comsinobiological.com The study of the BCR-ABL fusion protein, a hallmark of CML, has also heavily relied on such synthetic peptides to understand its pathogenic activity and to screen for targeted inhibitors. merckmillipore.comnih.gov

Chemical Identity as a Synthetic Peptide and the Role of Acetate as a Counterion

Abl Cytosolic Substrate is a synthetic peptide with the amino acid sequence Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala-Lys-Lys-Lys (EAIYAAPFAKKK). sinobiological.comiscabiochemicals.comqyaobio.com This specific sequence serves as a recognition and phosphorylation site for the Abl tyrosine kinase. iscabiochemicals.com The three lysine (B10760008) residues at the carboxy-terminus facilitate its use in certain types of kinase assays, such as those involving phosphocellulose paper. iscabiochemicals.com

Peptides are often produced and purified using methods like high-performance liquid chromatography (HPLC), which typically results in the peptide being associated with a counterion, such as trifluoroacetate (B77799) (TFA). ambiopharm.com However, TFA can be problematic for cellular studies as it can induce undesirable biological responses. ambiopharm.comnih.gov For this reason, the TFA salt is often exchanged for a more biocompatible counterion.

Acetate is frequently the counterion of choice for peptides intended for biological research. innovagen.comgoogle.com It is considered a pharmaceutically acceptable and safer option compared to TFA. nih.govgoogle.com The process involves an ion exchange step to replace the TFA ions bound to the peptide with acetate ions. ambiopharm.comgoogle.com This results in the final product, this compound, which is better suited for use in sensitive in vitro and cell-based assays without the confounding toxicity associated with TFA. nih.gov Most peptide drugs and therapeutics intended for preclinical or clinical studies are formulated as acetate salts for this reason. nih.gov

Overview of Key Research Paradigms Utilizing this compound

This compound is a cornerstone reagent in several key research paradigms focused on protein kinase signaling. Its primary application is in kinase assays designed to measure the specific activity of Abl kinase. medchemexpress.comsinobiological.comiscabiochemicals.com In these assays, the peptide serves as a target for the kinase, and the rate of its phosphorylation is quantified to determine the enzyme's activity under various conditions.

Key research applications include:

Enzyme Kinetics: Researchers use the substrate to determine fundamental kinetic parameters of Abl kinase, such as the Michaelis constant (Km) and Vmax, providing insight into its catalytic efficiency. iscabiochemicals.com

Inhibitor Screening: The substrate is crucial for high-throughput screening of small molecule libraries to identify potential inhibitors of Abl kinase. nih.gov This is particularly relevant in drug discovery for cancers driven by aberrant Abl activity, like CML.

Signal Transduction Studies: By providing a specific substrate, it allows for the investigation of signaling pathways involving Abl. Researchers can study how upstream signals affect Abl activity or identify downstream effectors that are phosphorylated by the kinase.

Biochemical and Mechanistic Studies: The peptide is used to dissect the molecular mechanisms of Abl kinase regulation, including its activation, autoinhibition, and interaction with other proteins. merckmillipore.comexlibrisgroup.com

The use of this synthetic peptide provides a standardized and reproducible method for studying a critical enzyme in cell biology and oncology.

Structure

2D Structure

Properties

Molecular Formula |

C66H105N15O18 |

|---|---|

Molecular Weight |

1396.6 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C64H101N15O16.C2H4O2/c1-7-36(2)52(78-55(85)39(5)69-56(86)44(68)28-29-51(81)82)62(92)77-49(35-42-24-26-43(80)27-25-42)60(90)70-37(3)53(83)72-40(6)63(93)79-33-17-23-50(79)61(91)76-48(34-41-18-9-8-10-19-41)59(89)71-38(4)54(84)73-45(20-11-14-30-65)57(87)74-46(21-12-15-31-66)58(88)75-47(64(94)95)22-13-16-32-67;1-2(3)4/h8-10,18-19,24-27,36-40,44-50,52,80H,7,11-17,20-23,28-35,65-68H2,1-6H3,(H,69,86)(H,70,90)(H,71,89)(H,72,83)(H,73,84)(H,74,87)(H,75,88)(H,76,91)(H,77,92)(H,78,85)(H,81,82)(H,94,95);1H3,(H,3,4)/t36-,37-,38-,39-,40-,44-,45-,46-,47-,48-,49-,50-,52-;/m0./s1 |

InChI Key |

ZCSPUDYZOGGOAG-IGTABNFRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.CC(=O)O |

Origin of Product |

United States |

Molecular Design Principles and Substrate Specificity of Abl Cytosolic Substrate

Kinase Specificity Profiling of Abl Cytosolic Substrate

Kinase specificity profiling is essential for understanding the precise biological roles of kinases and for validating tools like substrate peptides. While Abl Cytosolic Substrate is optimized for Abl, it is important to characterize its selectivity against a broader range of kinases.

High-throughput methods, such as peptide microarrays, have been used to characterize the substrate specificity of protein kinases. researchgate.net These arrays screen a kinase against thousands of different peptide sequences to build a detailed specificity profile. Such studies consistently confirm the strong preference of Abl kinase for substrates featuring an isoleucine at the -1 position and a proline at the +3 position, validating the design of the EAIYAAPFAKKK peptide. researchgate.net

Comparative Analysis with Other Protein Tyrosine Kinases (e.g., Src Family Kinases)

The substrate specificity of protein kinases is crucial for maintaining the fidelity of cellular signal transduction. While both Abl and Src are non-receptor tyrosine kinases, they have evolved distinct substrate preferences. brandeis.edubiorxiv.org The evolution of Abl kinase has led to a highly specific enzyme, whereas the Src family kinases (SFKs) have evolved towards a broader promiscuity, phosphorylating a wider range of substrates. brandeis.edubiorxiv.org This suggests that while there may be some overlap, many substrates are preferentially phosphorylated by one family over the other.

Structurally, both Abl and Src kinases possess SH3, SH2, and kinase domains. However, the regulation and interaction of these domains differ, influencing substrate access and recognition. In c-Src, the SH2 domain binds to a tyrosine-phosphorylated tail, whereas in c-Abl, the SH2 domain is docked more closely to the kinase domain, a conformation influenced by a myristoyl group binding in a hydrophobic pocket. researchgate.net These structural differences contribute to their distinct substrate specificities.

Studies analyzing the evolution of kinase specificity reveal that while Abl evolved from a promiscuous ancestor into a more specific kinase, Src's evolutionary path involved a relaxation of this specificity. biorxiv.org Despite these divergent paths, common features of non-receptor tyrosine kinase substrates are conserved, such as a preference for isoleucine at the -1 position relative to the phosphorylated tyrosine. biorxiv.org A high-throughput in vitro analysis of 11 human SFKs against over 500 substrate proteins demonstrated that many substrates can be phosphorylated by multiple SFKs, indicating a degree of functional complementarity within the family. nih.gov This contrasts with the more specialized nature of Abl kinase.

| Feature | Abl Kinase | Src Family Kinases (SFKs) |

|---|---|---|

| Evolutionary Trajectory | Evolved towards higher specificity (subfunctionalization) brandeis.edubiorxiv.org | Evolved towards broader promiscuity (neofunctionalization) brandeis.edubiorxiv.org |

| Substrate Range | More specific and selective biorxiv.org | Broader range, with functional complementarity among members nih.gov |

| Regulatory Structure | SH2 domain closely docked to the kinase domain, influenced by N-terminal myristoyl group researchgate.net | SH2 domain binds a C-terminal phosphotyrosine tail researchgate.net |

| Common Substrate Features | Preference for certain residues in key positions, such as Isoleucine at P-1 biorxiv.org |

Differentiating Substrate Preferences between Wild-type Abl and Oncogenic BCR-Abl Kinases

The fusion of the Breakpoint Cluster Region (BCR) gene with the ABL1 gene creates the oncogenic BCR-Abl kinase, the hallmark of chronic myeloid leukemia (CML). This fusion results in a constitutively active kinase with altered substrate specificity compared to its wild-type counterpart, c-Abl. acs.org

Studies directly comparing the two enzymes show that BCR-Abl consistently exhibits stronger phosphorylation of peptide substrates than c-Abl. nih.gov Furthermore, BCR-Abl shows a preference for substrates containing one or more positive charges. nih.gov This altered preference can lead to the aberrant phosphorylation of proteins, contributing to the cancerous phenotype. For instance, substrates like CRKL are prominently and specifically phosphorylated by BCR-Abl in CML cells, serving as a biomarker for its activity. nih.gov

Recent phospho-proteomic studies have provided a more detailed picture of these differences. When expressed in a model system like yeast, wild-type Abl and BCR-Abl phosphorylate different sets of tyrosine sites, with the differences between wild-type and the oncogenic versions being the most pronounced. acs.org Analysis of the linear sequence motifs recognized by the kinases reveals that while the wild-type Abl motif strongly prefers a proline residue at the +3 position (downstream from the phosphorylated tyrosine), this preference is attenuated in BCR-Abl motifs. acs.org Instead, for BCR-Abl, the amino acid positions immediately adjacent to the tyrosine (−1 and +1) contribute more strongly to phosphorylation specificity. acs.org This shift in substrate recognition is thought to result from changes in kinase domain accessibility and dynamics due to the BCR fusion. acs.org

| Aspect | Wild-type Abl (c-Abl) | Oncogenic BCR-Abl |

|---|---|---|

| Kinase Activity | Tightly regulated | Constitutively high, consistently stronger phosphorylation nih.gov |

| Substrate Charge Preference | No distinct preference noted | Preference for substrates with one or more positive charges nih.gov |

| Key Substrate Motif Feature | Strong preference for Proline at the +3 position acs.org | Reduced preference for Proline at +3; increased importance of -1 and +1 positions acs.org |

| Example Substrates | Regulated phosphorylation of cellular proteins involved in normal signaling | Aberrant phosphorylation of substrates like CRKL, STAT5, and LASP1 nih.govresearchgate.net |

Considerations for Peptide Stability and Handling in Research Applications

The integrity of peptide substrates is paramount for obtaining reliable and reproducible results in kinase assays and other research applications. Peptides are susceptible to degradation from proteases, oxidation, and physical instability like aggregation. alliedacademies.org Proper handling and storage procedures are therefore critical.

Influence of Acetate (B1210297) Counterion on Peptide Solubility and Solution Preparation

Synthetic peptides are typically purified using chromatography and isolated as a salt, with a counterion bound to charged residues. The most common counterion is trifluoroacetate (B77799) (TFA), a byproduct of the cleavage and purification process. nih.gov However, TFA can be toxic to cells and may interfere with biological assays. nih.gov

Acetate is considered a safer and more biocompatible counterion for in vivo and cell-based studies. nih.govresearchgate.net The choice of counterion significantly impacts the physicochemical properties of the peptide, including its solubility and stability. The acetate salt form can influence the pH of the reconstituted solution, which in turn affects peptide aggregation. researchgate.net For example, the loss of volatile acetate counterions during lyophilization (freeze-drying) can lead to a pH shift upon reconstitution, promoting aggregation. researchgate.net The solubility of a peptide is generally lowest at its isoelectric point (pI), and the presence of different counterions can modulate the net charge and, consequently, the solubility at a given pH. nih.gov Therefore, careful consideration of the counterion and the buffering system is essential during solution preparation to ensure the peptide remains soluble and stable. mdpi.com

Methodological Strategies for Maintaining Peptide Integrity

Maintaining the integrity of a peptide like Abl Cytosolic Substrate requires a multi-faceted approach, from storage to handling.

Storage: Lyophilized (freeze-dried) peptides are stable for extended periods when stored at low temperatures, typically -20°C or -80°C, in a tightly sealed container with a desiccant to minimize moisture exposure. corepulselabs.comintelligenthq.com Once reconstituted in a solvent, peptides are far less stable and should be stored at 2-8°C for short-term use. corepulselabs.com To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best practice to aliquot the reconstituted peptide into single-use volumes. corepulselabs.com

Handling: Peptides should always be handled using sterile techniques to prevent microbial contamination. intelligenthq.com This includes using sterile solvents, pipette tips, and working in a clean environment like a laminar flow hood. corepulselabs.com

Preventing Degradation: Peptides in solution are vulnerable to degradation by proteases present in cell lysates or other biological samples. The inclusion of a cocktail of protease inhibitors is a common strategy to prevent this enzymatic degradation. Furthermore, to enhance stability against exopeptidases, which cleave amino acids from the ends of the peptide, N-terminal acetylation can be employed. This modification blocks the free amino group, making the peptide more resistant to degradation and prolonging its half-life in experimental systems. Researchers have successfully developed peptidase-resistant ABL kinase substrates by identifying protease-susceptible bonds and replacing flanking amino acids with non-native ones, significantly extending the peptide's life in cytosolic lysates.

Methodological Frameworks for Abl Kinase Activity Assessment Using Abl Cytosolic Substrate Acetate

Quantitative In Vitro Kinase Assays

Quantitative in vitro kinase assays provide a direct measure of enzyme activity by monitoring the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the Abl Cytosolic Substrate acetate (B1210297). These assays are essential for detailed kinetic analysis, inhibitor screening, and understanding the biochemical properties of the Abl kinase. nih.gov

Radioisotopic Phosphorylation Assays

For decades, the gold standard for quantifying kinase activity has been the radioisotopic assay, prized for its sensitivity and direct measurement of phosphate incorporation. nih.govnih.gov This method relies on a radiolabeled phosphate donor to track the phosphorylation event.

The most common radioisotopic method employs [γ-32P]ATP, where the terminal phosphate group of ATP is labeled with the high-energy beta-emitting isotope, Phosphorus-32 (³²P). harvard.edunih.gov In the assay, Abl kinase catalyzes the transfer of this radiolabeled γ-phosphate from [γ-32P]ATP directly onto the tyrosine residue within the Abl Cytosolic Substrate acetate sequence.

The reaction is typically initiated by adding the [γ-32P]ATP to a mixture containing the kinase and the substrate in an appropriate buffer. harvard.edu The level of kinase activity is directly proportional to the amount of ³²P incorporated into the substrate over a specific time period. nih.gov This incorporation is quantified by measuring the radioactivity of the phosphorylated substrate after its separation from the unreacted [γ-32P]ATP. nih.gov This technique is highly sensitive and provides a quantitative measure of kinase activity, making it a benchmark for validating other assay formats. nih.govnih.gov

A critical step in radioisotopic assays is the efficient separation of the ³²P-labeled substrate from the excess, highly radioactive [γ-32P]ATP. Several techniques are employed for this purpose:

SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis): In this method, the kinase reaction is stopped, and the entire reaction mixture is loaded onto a polyacrylamide gel. Electrophoresis separates the components based on their molecular weight. The smaller ATP molecule migrates much faster than the larger peptide substrate. After separation, the gel is dried and exposed to an autoradiography film or a phosphorimager screen, which detects the beta particles emitted by the ³²P, allowing for visualization and quantification of the phosphorylated substrate. harvard.edunih.gov

Phosphocellulose Assays: This technique utilizes phosphocellulose paper, which has a high affinity for positively charged peptides. The this compound, which is typically basic, binds to the negatively charged paper. After the kinase reaction, aliquots of the mixture are spotted onto the paper. The paper is then washed extensively to remove unbound components, including the negatively charged [γ-32P]ATP. The radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is then measured using a scintillation counter.

Streptavidin-Coated Membranes: This method is applicable when a biotin-tagged version of the Abl Cytosolic Substrate is used. The strong and specific interaction between biotin (B1667282) and streptavidin is exploited for separation. After the kinase reaction, the mixture is applied to a streptavidin-coated membrane or beads. The biotinylated substrate (both phosphorylated and unphosphorylated) is captured, while the [γ-32P]ATP is washed away. The amount of incorporated radioactivity is then quantified by scintillation counting.

Non-Radioisotopic Detection Methods

While sensitive, the use of [γ-32P]ATP involves significant safety, handling, and disposal challenges. This has driven the development of numerous non-radioisotopic methods that offer safer, and often higher-throughput, alternatives. nih.govmoleculardevices.com These assays typically rely on fluorescence, luminescence, or colorimetric detection.

Fluorescence-based assays offer high sensitivity and are readily adaptable to high-throughput screening (HTS) formats. mdpi.com A prominent example is the IMAP (Immobilized Metal Affinity-based Phosphorescence) technology. moleculardevices.commoleculardevices.com

The IMAP assay is a homogeneous "mix-and-read" method that does not require separation steps. biocompare.com The core principle involves three components: a fluorescently labeled peptide substrate (a fluorescently tagged version of Abl Cytosolic Substrate), the kinase, and a binding reagent composed of nanoparticles containing trivalent metal ions (MIII). moleculardevices.comresearchgate.net These nanoparticles have a high affinity for phosphate groups. moleculardevices.com

The process is as follows:

The Abl kinase phosphorylates the fluorescently labeled substrate.

The IMAP binding reagent is added, which stops the kinase reaction.

The nanoparticles in the binding reagent specifically bind to the newly formed phosphate group on the substrate. researchgate.net

This binding event leads to a significant change in the rotational speed of the small fluorescent peptide. This change is detected as an increase in fluorescence polarization (FP). moleculardevices.com Alternatively, in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, the nanoparticle is labeled with a donor fluorophore (e.g., Terbium), and its binding to the acceptor-labeled phosphopeptide brings the two into close proximity, generating a FRET signal. moleculardevices.com

This technology is generic for many kinases and does not depend on specific antibodies, making it a versatile tool for inhibitor profiling. moleculardevices.combiocompare.com

| Feature | Radioisotopic Assay ([γ-32P]ATP) | Fluorescence-Based Assay (IMAP) |

| Principle | Measures direct incorporation of radioactive phosphate. nih.gov | Detects phosphorylation via changes in fluorescence properties (FP or TR-FRET) upon binding to a nanoparticle. moleculardevices.commoleculardevices.com |

| Primary Reagents | Abl Kinase, Abl Substrate, [γ-32P]ATP. harvard.edu | Abl Kinase, Fluorescently-labeled Abl Substrate, ATP, IMAP Binding Reagent. moleculardevices.com |

| Detection Method | Scintillation Counting or Autoradiography. nih.gov | Fluorescence Polarization or TR-FRET Reader. moleculardevices.com |

| Throughput | Low to Medium | High |

| Safety | Requires handling of radioactive materials. harvard.edu | Non-radioactive, safer to handle. moleculardevices.com |

| Assay Format | Heterogeneous (requires separation step). harvard.edu | Homogeneous ("mix-and-read"). biocompare.com |

| Key Advantage | High sensitivity, "gold standard" for direct measurement. nih.gov | High throughput, no-wash steps, no radioactivity. moleculardevices.com |

For large-scale screening of kinase inhibitors, luminescence and colorimetric assays are frequently the methods of choice due to their simplicity, scalability, and high sensitivity. bpsbioscience.commdpi.com

Colorimetric Assays: These assays are often configured in an ELISA (Enzyme-Linked Immunosorbent Assay) format. The Abl Cytosolic Substrate is first immobilized on a microplate well. The kinase reaction is performed in the well, and the resulting phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody that is conjugated to an enzyme like Horseradish Peroxidase (HRP). Addition of an HRP substrate results in a colored product whose absorbance can be measured with a plate reader, correlating with kinase activity.

Luminescence-Based Assays: These are among the most popular HTS methods. The ADP-Glo™ Kinase Assay is a prime example used for Abl kinase. promega.com This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. promega.combpsbioscience.com The process involves two steps:

After the Abl kinase phosphorylates its substrate, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

A second detection reagent is added to convert the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase enzyme in the reagent to produce light (luminescence). The luminescent signal is directly proportional to the amount of ADP produced and thus to the Abl kinase activity. promega.com This method has a broad dynamic range and high sensitivity, making it ideal for screening large compound libraries. promega.combpsbioscience.com

| Assay Type | Principle | Signal Readout | Typical Application |

| Colorimetric (ELISA) | Antibody-based detection of phosphorylated substrate using an enzyme-linked secondary antibody that generates a colored product. mdpi.com | Absorbance | Medium-throughput screening, specific antibody required. |

| Luminescence (ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a light signal via luciferase. promega.combpsbioscience.com | Luminescence | High-throughput screening (HTS) of inhibitors. bpsbioscience.com |

Immunodetection with Anti-Phosphotyrosine Antibodies on Immobilized Substrates

A powerful and widely used method for detecting kinase activity involves the use of anti-phosphotyrosine antibodies. nih.govnih.govthermofisher.com These antibodies specifically recognize the phosphorylated tyrosine residue on a substrate, providing a direct measure of enzyme activity. nih.govthermofisher.com In this assay format, the this compound is first immobilized onto a solid support, such as agarose (B213101) beads or a microplate well. nih.gov

The general workflow for this method is as follows:

Immobilization: The this compound is attached to a solid phase. This can be achieved through various chemical conjugation methods.

Kinase Reaction: The immobilized substrate is incubated with the Abl kinase in the presence of ATP. If the kinase is active, it will transfer a phosphate group from ATP to the tyrosine residue on the substrate.

Washing: The solid support is washed to remove the kinase, ATP, and other components of the reaction mixture, leaving only the immobilized substrate, which may now be phosphorylated.

Antibody Incubation: The support is then incubated with a primary anti-phosphotyrosine antibody, which binds specifically to the phosphorylated substrate. nih.govnih.gov

Detection: A secondary antibody conjugated to a detectable marker, such as horseradish peroxidase (HRP) or a fluorescent dye, is added. southernbiotech.com This secondary antibody binds to the primary antibody. The signal generated by the marker, which can be colorimetric, chemiluminescent, or fluorescent, is then measured. The intensity of the signal is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity.

This technique is highly sensitive and specific, allowing for the detection of Abl kinase activity even in complex mixtures like whole-cell lysates. nih.govnih.gov The monoclonal antibody PY20 is a well-characterized and commonly used reagent for this purpose, known for its high affinity for phosphotyrosine. southernbiotech.com

High-Throughput Screening Platforms for Abl Kinase Modulators

The identification of new inhibitors for Abl kinase is a major focus of drug discovery efforts. nih.govnih.gov High-throughput screening (HTS) platforms are essential for rapidly evaluating large libraries of chemical compounds for their ability to modulate Abl kinase activity. nih.govhudsonlabautomation.com These platforms are designed to be automated, scalable, and provide robust, quantitative data.

Peptide Microarray and Array-Based Systems for Substrate Specificity Mapping

Peptide microarrays are a powerful tool for mapping the substrate specificity of kinases like Abl. nih.govnih.gov These arrays consist of a large number of different peptide sequences immobilized on a solid surface, such as a glass slide. nih.gov By incubating the microarray with Abl kinase and ATP, researchers can identify which peptide sequences are the most efficiently phosphorylated. This information is invaluable for understanding the kinase's biological function and for designing optimal substrates for use in HTS assays. nih.govnih.gov

A typical peptide microarray experiment for Abl kinase would involve:

Array Fabrication: A library of peptides, which can include variants of the Abl Cytosolic Substrate, is synthesized and spotted onto a microarray slide.

Kinase Reaction: The microarray is incubated with purified Abl kinase and radiolabeled or non-radiolabeled ATP.

Detection: The array is washed, and the amount of phosphorylation on each peptide spot is quantified. For radiolabeled ATP, this is done using a phosphorimager. For non-radiolabeled ATP, an anti-phosphotyrosine antibody followed by a fluorescently labeled secondary antibody is commonly used. nih.gov

The data from these experiments reveal the consensus sequence motifs that are preferred by Abl kinase, providing insights into its substrate recognition profile. nih.govnih.gov

Automation in Liquid Handling and Signal Detection

To screen thousands or even millions of compounds, HTS platforms rely heavily on automation. hudsonlabautomation.comugent.beiqvia.comdispendix.com Robotic systems for liquid handling are used to dispense kinase, substrate, ATP, and test compounds into microplates with high precision and speed. iqvia.comox.ac.uk This minimizes human error and ensures the reproducibility of the assay. iqvia.com

Automated liquid handlers can perform a variety of tasks, including:

Serial dilutions of test compounds.

Addition of reagents to microplates in 96, 384, or even 1536-well formats. ox.ac.uk

Plate washing steps.

Following the kinase reaction, automated plate readers are used for signal detection. ugent.beox.ac.uk These instruments can measure absorbance, fluorescence intensity, fluorescence polarization, time-resolved fluorescence, or luminescence, depending on the assay format. ox.ac.uk The integration of automated liquid handling and signal detection allows for the unattended screening of large compound libraries, significantly accelerating the drug discovery process. hudsonlabautomation.comdispendix.com

Computational Data Analysis and Specificity Filtering Algorithms

The vast amount of data generated by HTS and peptide microarray experiments necessitates the use of sophisticated computational tools for analysis. rki.denih.govscispace.comuu.nl For peptide microarrays, algorithms are used to identify "hit" peptides that are significantly phosphorylated above the background. rki.de These algorithms often incorporate statistical models to account for variations in spot intensity and background noise. rki.descispace.com

Once hit peptides are identified, their sequences can be aligned to generate a consensus motif that represents the substrate specificity of the kinase. nih.gov Weight matrices and nearest neighbor approaches are among the computational methods used to process this information and predict novel substrates. nih.gov

In HTS campaigns, computational analysis is used to:

Normalize the data: To correct for systematic errors, such as variations across a plate or between different screening runs.

Identify "hits": Compounds that produce a significant change in kinase activity are flagged for further investigation.

Calculate IC50 values: For hit compounds, dose-response curves are generated to determine the concentration at which they inhibit 50% of the kinase activity.

Cluster hits by chemical structure: To identify structure-activity relationships (SARs) that can guide the optimization of lead compounds.

Multiplexed Assays with Abl Cytosolic Substrate Variants

To increase the information content of a single assay, multiplexed approaches can be employed. escholarship.org In the context of Abl kinase, this could involve using a panel of different substrate variants in the same reaction well. These variants could be designed to have different affinities for the kinase or to represent different physiological substrates.

By using substrates that are differentially tagged (e.g., with different fluorescent labels or mass tags), the phosphorylation of each substrate can be measured independently. This allows for the simultaneous assessment of a compound's effect on the phosphorylation of multiple substrates, providing a more detailed picture of its inhibitory profile. This approach can be particularly useful for identifying allosteric inhibitors that may have substrate-dependent effects. wiley.com

Application in Cell-Free and Cell-Extract Kinase Assays

This compound is widely used in both cell-free and cell-extract kinase assays to measure the activity of Abl kinase and to screen for inhibitors. nih.govnih.govbpsbioscience.comnih.govpromega.com

Cell-Free (Recombinant Enzyme) Assays: In this format, a purified, recombinant Abl kinase is used. promega.com These assays are highly controlled and are ideal for studying the kinetics of the enzyme and for determining the direct inhibitory effect of a compound on the kinase. The reaction typically contains the recombinant kinase, this compound, ATP, and the test compound. The simplicity of this system allows for a clear interpretation of the results.

Cell-Extract Kinase Assays: To measure the activity of Abl kinase in a more physiologically relevant context, assays can be performed using extracts from cells that express the kinase. nih.gov In this case, the cell lysate provides the source of the kinase. While more complex than cell-free assays, these experiments can provide insights into how the cellular environment, including the presence of other proteins and signaling molecules, influences kinase activity and inhibitor efficacy. nih.govnih.gov A refined proteomic approach known as kinase assay linked phosphoproteomics (KALIP) integrates in vitro kinase assays with quantitative phosphoproteomics in response to multiple kinase inhibitors to identify direct kinase substrates from cell extracts. nih.govcolab.wsfigshare.com

Below is a table summarizing the key features of these assay formats:

| Feature | Cell-Free Assay | Cell-Extract Assay |

| Kinase Source | Purified, recombinant enzyme | Cell lysate |

| Complexity | Low | High |

| Control | High | Moderate |

| Physiological Relevance | Low | High |

| Primary Use | Enzyme kinetics, primary screening | Secondary screening, validation |

Use with Purified Recombinant Abl Kinase Domains

Assays employing purified recombinant Abl kinase domains offer a controlled environment to study the intrinsic catalytic activity of the enzyme. nih.gov In this setup, the Abl kinase domain, often expressed and purified from bacterial or insect cell systems, is incubated with this compound in a reaction buffer containing ATP. nih.gov The kinase transfers the gamma-phosphate from ATP to the tyrosine residue within the substrate sequence (EAIYAAPFAKKK). watsonbio.compeptide.com

The extent of phosphorylation can be quantified using various detection methods. A common approach involves the use of phosphospecific antibodies that recognize the phosphorylated tyrosine on the substrate. This can be adapted to an ELISA (Enzyme-Linked Immunosorbent Assay) format for high-throughput screening. nih.gov Another method involves the use of radioactive ATP ([γ-³²P]ATP), where the incorporation of the radioactive phosphate into the substrate is measured.

The use of purified systems is advantageous for dissecting the direct effects of inhibitors or activators on Abl kinase activity without the confounding variables present in a cellular context. nih.gov It allows for the precise determination of kinetic parameters and the screening of potential therapeutic agents that directly target the kinase domain. nih.gov For instance, the efficacy of well-known Abl kinase inhibitors like imatinib (B729) can be readily assessed in such assays. nih.gov

Assessment of Endogenous Abl Activity in Whole Cell Lysates or Extracts

Measuring the activity of endogenous Abl kinase within a more physiologically relevant context is achievable using whole cell lysates or extracts. nih.gov This approach provides insights into the kinase's activity as it exists within the complex cellular milieu, influenced by regulatory proteins and signaling networks. nih.gov In these assays, cell lysates containing the native Abl kinase are incubated with this compound.

A significant challenge in using whole cell lysates is the presence of other endogenous kinases that can also phosphorylate the this compound, leading to a high background signal. nih.gov This nonspecific phosphorylation can mask the specific activity of Abl kinase, making accurate measurement difficult. Several strategies have been developed to mitigate this issue. One approach is to use specific inhibitors to block the activity of potentially interfering kinases. However, the specificity of many kinase inhibitors is not absolute, which can complicate the interpretation of results.

To enhance the specificity of the assay, researchers have developed methods that combine the advantages of in vitro assays with the biological relevance of cell extracts. nih.gov One powerful strategy is the use of immobilized substrates. nih.govnih.gov In this method, the this compound is attached to a solid support, such as agarose beads or microarray slides. nih.govresearchgate.net

The process typically involves the following steps:

Immobilization: The substrate is chemically linked to the solid support.

Incubation: The immobilized substrate is incubated with the cell lysate, allowing the endogenous Abl kinase to phosphorylate it.

Washing: The solid support is washed to remove the cell lysate, including ATP and other kinases, thereby reducing the background signal. nih.gov

Detection: The level of phosphorylation on the immobilized substrate is then quantified, often using phosphospecific antibodies in an ELISA-based format. nih.gov

This solid-phase kinase assay has been shown to be both sensitive and specific for detecting endogenous Bcr-Abl activity from cell extracts. nih.gov By immobilizing the substrate, it is possible to effectively separate the phosphorylation event from the complex mixture of the cell lysate, leading to a much-improved signal-to-noise ratio. nih.gov Furthermore, modifications to the peptide substrate, such as adding specific domains that promote association with Abl kinase, can further enhance the sensitivity and specificity of the assay. nih.gov

Kinetic Characterization of Abl Kinase Enzymes

Understanding the kinetic parameters of Abl kinase is crucial for elucidating its catalytic mechanism and for the development of effective inhibitors. The Michaelis-Menten model is a fundamental framework used to describe enzyme kinetics. washington.edunih.gov

Determination of Michaelis-Menten Parameters (e.g., Km value for Abl Cytosolic Substrate)

The Michaelis-Menten equation relates the initial reaction velocity (V₀) to the substrate concentration ([S]). washington.edu Two key parameters are derived from this model:

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. washington.edu

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. washington.edu It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

To determine the Km value for Abl Cytosolic Substrate, a series of experiments are conducted where the initial phosphorylation rates are measured at various concentrations of the substrate, while keeping the enzyme concentration constant. nih.gov The data of initial velocity versus substrate concentration are then plotted and fitted to the Michaelis-Menten equation using non-linear regression analysis to calculate the Km and Vmax values. nih.govnih.gov

Below is a hypothetical data table illustrating the results of such an experiment:

| Substrate Concentration (µM) | Initial Velocity (µM/min) |

| 10 | 0.5 |

| 20 | 0.8 |

| 40 | 1.2 |

| 80 | 1.6 |

| 160 | 1.8 |

| 320 | 1.9 |

| 640 | 2.0 |

This is a hypothetical data table for illustrative purposes.

From this data, a Michaelis-Menten plot can be generated to visualize the relationship and estimate the kinetic parameters.

Analysis of Enzyme Reaction Velocity and Catalytic Turnover Rates

The reaction velocity is the rate at which the enzyme converts the substrate into product and is typically expressed in terms of concentration per unit of time (e.g., µM/min). mdpi.com The initial velocity is particularly important for kinetic analysis as it reflects the enzyme's activity before significant substrate depletion or product inhibition occurs.

The catalytic turnover rate (kcat) , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. mdpi.comnih.gov It is a measure of the enzyme's catalytic efficiency and is calculated using the following equation: nih.gov

kcat = Vmax / [E]t

Where:

Vmax is the maximum reaction velocity.

[E]t is the total enzyme concentration.

Kinetic studies have revealed that different mutants of the Bcr-Abl kinase domain can exhibit altered kinase activity and substrate utilization, which can be quantified through the determination of these kinetic parameters. nih.gov

Evaluation of Kinase Inhibitor Potency (IC50 values) using this compound

The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone in the characterization of kinase inhibitors, providing a quantitative measure of their potency. This compound, a specific peptide substrate for the Abelson (Abl) tyrosine kinase, serves as a critical tool in robust and reproducible in vitro assays designed to screen and characterize the efficacy of potential therapeutic agents targeting Abl kinase activity.

The methodological framework for assessing kinase inhibitor potency using this compound is centered around a competitive in vitro kinase assay. In this setup, the Abl kinase enzyme is incubated with its peptide substrate, this compound, and the co-factor adenosine triphosphate (ATP). The kinase catalyzes the transfer of a phosphate group from ATP to a specific tyrosine residue on the substrate. The potency of an inhibitor is determined by its ability to compete with ATP or the substrate, thereby reducing the phosphorylation of this compound.

The general procedure involves the preparation of a reaction mixture containing the Abl kinase, a defined concentration of this compound, and varying concentrations of the inhibitor being tested. The reaction is initiated by the addition of ATP and allowed to proceed for a set period under controlled temperature and buffer conditions. The extent of substrate phosphorylation is then quantified using various detection methods, such as enzyme-linked immunosorbent assay (ELISA) with a phosphotyrosine-specific antibody, fluorescence polarization, or radiometric assays that measure the incorporation of radiolabeled phosphate.

By plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration, a dose-response curve is generated. From this curve, the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%, can be accurately calculated. This value is crucial for the preclinical evaluation and comparison of different kinase inhibitors.

Detailed Research Findings

A body of research has utilized peptide substrates analogous to this compound to determine the IC50 values of several well-established and novel Abl kinase inhibitors. These studies are fundamental in understanding the therapeutic potential and the resistance profiles of these compounds. For instance, in vitro assays are critical for comparing the potency of first, second, and third-generation Bcr-Abl inhibitors against both the wild-type kinase and its various drug-resistant mutants.

Nilotinib, a second-generation inhibitor, was developed as a more potent alternative to imatinib, demonstrating significantly higher potency in in vitro studies. nih.gov Similarly, dasatinib, another second-generation inhibitor, has shown even greater potency than imatinib against the unmutated Abl kinase in vitro. nih.gov The utilization of a standardized peptide substrate in these assays allows for a direct comparison of the intrinsic inhibitory activities of these compounds.

Research has also explored novel peptide-based inhibitors that target the substrate-binding site of Bcr-Abl. nih.govnih.gov In one such study, engineered cyclotides incorporating sequences from abltide, the optimal substrate for Abl kinase, demonstrated inhibitory activity in the low micromolar range. nih.govnih.gov The IC50 values for these novel inhibitors were determined using a competitive assay with abltide, highlighting the utility of peptide substrates in the discovery of new classes of kinase inhibitors. nih.gov For example, the IC50 value of imatinib against wild-type Abl kinase was determined to be 0.3 µM in one such assay. nih.gov

The table below presents a compilation of IC50 values for several key Abl kinase inhibitors, as determined in various in vitro kinase assays utilizing peptide substrates.

| Inhibitor | Abl Kinase Variant | IC50 (nM) | Source |

|---|---|---|---|

| Imatinib | c-Abl | 400 | ashpublications.org |

| c-Imatinib3 | c-Abl | 28000 | ashpublications.org |

| Nilotinib | c-Abl | 45 | ashpublications.org |

| c-Nilotinib | c-Abl | 28 | ashpublications.org |

| Dasatinib | c-Abl | 9 | ashpublications.org |

| c-Dasatinib | c-Abl | 8 | ashpublications.org |

| Imatinib | Wild-type Abl | 300 | nih.gov |

Molecular Mechanisms of Abl Kinase Substrate Interaction and Regulation

Structural Basis of Abl Kinase Substrate Binding

The ability of Abl kinase to phosphorylate its substrates is fundamentally linked to the three-dimensional architecture of its kinase domain and the coordinated action of its regulatory domains.

Conformation of the Active Site and Molecular Details of the Catalytic Mechanism

The catalytic core of Abl kinase, known as the kinase domain (also referred to as the SH1 domain), is responsible for the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein. nih.govnih.gov This domain possesses a characteristic bilobal structure, with a smaller N-terminal lobe and a larger C-terminal lobe. nih.govresearchgate.net The active site is situated in the cleft between these two lobes. nih.govnih.gov

Key structural features within the active site are essential for its catalytic function:

P-loop: A glycine-rich phosphate-binding loop located in the N-lobe that plays a critical role in coordinating the ATP-Mg2+ complex. nih.govnih.gov

αC Helix: Also in the N-lobe, this helix can switch between active and inactive conformations, thereby regulating kinase activity. nih.govresearchgate.net

Activation Loop (A-loop): Found in the C-lobe, this flexible loop must be in an "open" conformation to allow substrate access. researchgate.netnih.gov Autophosphorylation of a key tyrosine residue (Tyr412 in ABL1) within this loop stabilizes the active conformation. researchgate.netnih.gov

DFG Motif: Located at the start of the activation loop, the conformation of this Asp-Phe-Gly motif is a critical determinant of the kinase's activation state. nih.govresearchgate.net

The catalytic mechanism involves the hydroxyl group of a substrate's tyrosine residue acting as a nucleophile. nih.gov An aspartate residue (Asp363) within the active site is positioned to abstract a proton from this tyrosine, facilitating the phosphoryl transfer from ATP. nih.gov This process is also dependent on the presence of at least one magnesium ion, which helps to neutralize the negative charge of the ATP molecule. nih.gov

Roles of Abl Regulatory Domains (SH1, SH2, SH3) in Substrate Engagement

In its inactive state, the Abl kinase is maintained in an autoinhibited conformation through a series of intramolecular interactions involving its SH3, SH2, and kinase (SH1) domains. nih.govnih.govnih.gov These domains essentially form a "clamp" that restricts the kinase domain's activity. nih.gov The disruption of this autoinhibited state and the engagement of substrates are critically mediated by the SH2 and SH3 domains. nih.gov

| Domain | Function in Substrate Engagement |

| SH1 (Kinase Domain) | Catalyzes the transfer of phosphate from ATP to tyrosine residues on substrate proteins. nih.govnih.gov |

| SH2 Domain | Binds to specific phosphotyrosine-containing sequences on substrates, contributing to substrate recognition and processive phosphorylation. nih.govnih.gov It plays a key role in allosteric activation. gauss-centre.eu |

| SH3 Domain | Recognizes and binds to proline-rich motifs (PxxP) in interacting proteins and substrates, aiding in substrate recruitment and regulating kinase activity. nih.govembopress.orgnih.gov |

The Src Homology 2 (SH2) domain is a key player in both substrate recognition and the allosteric activation of Abl kinase. gauss-centre.eu It functions by binding to specific amino acid sequences containing a phosphorylated tyrosine residue. nih.gov

Upon activation, such as through signals from growth factors, Abl kinase can undergo autophosphorylation. nih.gov The newly phosphorylated tyrosine sites on Abl or on its substrates can then be recognized by the SH2 domain. nih.gov This binding event is crucial for several reasons:

Substrate Recruitment: It helps to recruit and tether substrates to the kinase, facilitating their efficient phosphorylation. nih.gov

Processive Phosphorylation: The SH2 domain's ability to bind phosphotyrosine allows for the sequential phosphorylation of multiple sites on a single substrate molecule. nih.govresearchgate.net

Allosteric Activation: The binding of a phosphopeptide to the SH2 domain can disrupt the autoinhibitory clamp, leading to a significant increase in kinase activity. nih.gov This occurs because the SH2 domain, when engaged with a substrate, can shift its position from the C-lobe to the N-lobe of the kinase domain, a conformation that stabilizes the active state. gauss-centre.eunih.govnih.gov This dynamic repositioning is a hallmark of allosteric regulation. gauss-centre.eunih.gov

Interestingly, the substrate specificity of the Abl kinase domain has co-evolved with the ligand-binding preference of its SH2 domain, meaning that good kinase substrates are often also effective binders to the SH2 domain. nih.govnih.gov

The Src Homology 3 (SH3) domain contributes to the regulation of Abl kinase by binding to specific proline-rich sequences, typically containing a core PxxP motif. nih.govembopress.orgnih.gov These motifs are found in a variety of physiological binding partners and substrates. embopress.orgpnas.org

In the autoinhibited state, the SH3 domain binds to a proline-rich linker region that connects the SH2 and kinase domains, helping to lock the enzyme in an inactive conformation. nih.gov The activation of Abl kinase often involves the disruption of this intramolecular interaction by the competitive binding of other proteins to the SH3 domain. nih.gov

The Abl SH3 domain exhibits binding specificity, recognizing particular proline-rich sequences over others. embopress.orgpnas.orgpnas.org For instance, it can bind to a 10-amino acid proline-rich segment in the protein formin. embopress.org The binding of various proteins—such as Abi-1, Nck, and paxillin—to the SH3 domain can displace it from its inhibitory position, leading to kinase activation. researchgate.net This mechanism allows Abl kinase to integrate signals from multiple pathways that utilize proline-rich signaling molecules. nih.govnih.gov

Allosteric Regulation of Abl Kinase by Substrates and Modulators

Allostery, the regulation of a protein's function at one site by the binding of a molecule at a different site, is central to the control of Abl kinase. researchgate.netnih.gov Both substrates and other molecular modulators can induce conformational changes that shift the equilibrium between the inactive and active states of the enzyme. elifesciences.orgelifesciences.orgpnas.org

Substrate-Induced Disruption of Abl Autoinhibition and Conformational Transitions

The binding of substrates can actively promote the activation of Abl kinase by disrupting its autoinhibited structure. nih.govelifesciences.org The autoinhibited state is characterized by a compact assembly where the SH3 and SH2 domains are docked onto the kinase domain, stabilized in the 1b isoform by a myristoyl group tucked into a hydrophobic pocket on the C-lobe. nih.govnih.govelifesciences.org This assembly hinders efficient substrate binding. elifesciences.org

The process of substrate-induced activation can be seen as a positive feedback loop:

Initial phosphorylation of a substrate, either by the basal activity of Abl or another kinase, creates a phosphotyrosine docking site. nih.gov

This docking site engages the Abl SH2 domain. nih.govnih.gov

This interaction physically disrupts the inhibitory contacts between the SH2 domain and the kinase C-lobe. nih.govnih.govnih.gov

The release of the SH2 domain, and often the SH3 domain as well, frees the kinase domain from its clamped state, leading to a significant increase in catalytic activity. nih.govnih.gov This allows for the more robust phosphorylation of the initial substrate and other target proteins. researchgate.net

This mechanism ensures that Abl kinase activity is efficiently and locally switched on in response to specific cellular signals that generate phosphorylated docking sites or proline-rich motifs. nih.govresearchgate.net The transition from the "closed" autoinhibited conformation to the "open" active state involves substantial conformational changes, including the repositioning of the regulatory domains and adjustments within the kinase domain itself to optimize it for catalysis. researchgate.netelifesciences.orgresearchgate.net

Elucidation of Allosteric Communication Pathways within the Abl Kinase Domain

Allosteric regulation plays a pivotal role in controlling the catalytic activity of the Abl kinase domain. This involves the binding of molecules at sites distinct from the active site, which then triggers conformational changes that modulate kinase function.

Dynamic Coupling and Signal Propagation between ATP and Substrate Binding Sites

The binding of ATP and a substrate to the Abl kinase domain are not independent events but are dynamically coupled. nih.gov This coupling ensures that the kinase is only fully active when both the energy source (ATP) and the target for phosphorylation (substrate) are present. This intricate communication is facilitated by a network of interacting residues that propagate conformational changes between the ATP-binding pocket and the substrate-binding site. plos.org

NMR relaxation studies on other kinases, such as PKA-C, have revealed that the binding of a nucleotide analogue can induce correlated motions among residues in the active site. nih.gov The subsequent binding of a peptide substrate further extends these correlated dynamics throughout both the N- and C-lobes of the kinase domain. nih.gov This suggests a global exchange process centered on the kinase's structural spine, creating a "dynamically committed" state that links domain movements to the catalytic cycle. nih.gov This dynamic coupling can lead to positive cooperativity, where the binding of one ligand increases the affinity for the other, a phenomenon that may be partially explained by the nucleotide binding "prepaying" the entropic cost of substrate binding. nih.gov

Identification of Regulatory Switch Centers and Functional Hotspots

Within the Abl kinase domain, specific residues and structural motifs act as regulatory "switch centers" or "functional hotspots." These regions are critical for mediating allosteric communication and controlling the conformational transitions between the active and inactive states. Mutations in these hotspots can disrupt the normal regulatory mechanisms, leading to constitutive kinase activity and disease.

Key regulatory elements include:

The SH2 and SH3 domains: These domains engage in intramolecular interactions that clamp the kinase domain in an inactive conformation. nih.govpnas.org Disruption of these interactions by binding partners or mutations leads to kinase activation. nih.gov

The Activation Loop (A-loop): The conformation of the A-loop is a critical determinant of kinase activity. acs.org In the inactive state, it often blocks substrate access to the active site. researchgate.net Phosphorylation of a key tyrosine residue (Y412 in c-Abl) within this loop stabilizes the active conformation. researchgate.net

The DFG Motif: This highly conserved motif at the beginning of the activation loop can adopt different conformations ("DFG-in" and "DFG-out"), which are crucial for inhibitor binding and regulating kinase activity. nih.gov

Gatekeeper Residue (T315): This residue controls access to a hydrophobic pocket near the ATP-binding site. pnas.org Mutations at this position, such as the T315I mutation, are a common cause of resistance to kinase inhibitors. pnas.org

Studies have shown that adapter proteins like Crk and Abi1 can act as molecular switches, regulating Abl kinase activity and its signaling to the cytoskeleton. nih.gov These proteins can modulate the stability of the interactions between the regulatory domains and the kinase domain, thereby fine-tuning Abl's catalytic output. nih.gov

Computational Approaches to Model Abl-Substrate Dynamics

Computational methods have become indispensable tools for investigating the complex dynamic behavior of the Abl kinase and its interactions with substrates and inhibitors. These approaches provide insights at an atomic level that are often inaccessible through experimental techniques alone.

Molecular Dynamics (MD) Simulations of Abl-Substrate Complexes and Conformational Ensembles

Molecular dynamics (MD) simulations allow researchers to model the time-dependent behavior of the Abl kinase, capturing its conformational flexibility and the dynamic nature of its interactions with substrates and inhibitors. nih.govacs.org By simulating the movements of atoms over time, MD can reveal the pathways of conformational change, such as the transition between the active and inactive states. acs.org

MD simulations have been used to:

Study the conformational ensembles of the Abl kinase domain, providing a more complete picture of its dynamic landscape than static crystal structures. nih.gov

Investigate the effects of mutations, including those that confer drug resistance, on the conformational dynamics of the kinase. pnas.org

Model the binding of substrates and inhibitors to understand the structural basis of their specificity and affinity. researchgate.net

Explore the allosteric communication pathways that connect different parts of the protein. plos.org

For instance, MD simulations have been employed to study the binding of peptide substrates to the Abl kinase domain and to model the conformational changes associated with inhibitor binding. nih.govresearchgate.net

Network-Centric Analysis of Residue Interaction Networks and Allosteric Communications

A network-centric approach can be used to analyze the vast amount of data generated by MD simulations. In this model, the protein is represented as a network where amino acid residues are the nodes and their interactions are the edges. This allows for the identification of key residues and pathways that are critical for protein function and allosteric regulation. rsc.orgnih.gov

This type of analysis has demonstrated that:

The residue interaction networks in Abl kinase complexes often exhibit a "small-world" topology, which allows for efficient communication between distant parts of the protein. rsc.org

The binding of inhibitors can significantly alter the properties of the residue interaction network, highlighting the allosteric impact of these molecules. nih.gov

Key residues with high "centrality" in the network are often associated with functional importance and susceptibility to drug-resistant mutations. rsc.org

By comparing the residue interaction networks of Abl in complex with different inhibitors, researchers can gain insights into the molecular basis of drug efficacy and resistance. rsc.orgnih.gov

Molecular Docking and Binding Affinity Predictions for Substrates and Inhibitors

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds for potential inhibitors of the Abl kinase. nih.govfao.org

Docking studies can:

Predict the binding mode of substrates and inhibitors in the active site of Abl kinase. nih.gov

Help to rationalize the structure-activity relationships of a series of compounds.

Guide the design of new and more potent inhibitors. nih.gov

In Silico Modeling of Allosteric Transitions and Functional Landscapes of Abl Kinase

Computational, or in silico, modeling has become an indispensable tool for dissecting the complex molecular mechanisms that govern the function and regulation of Abelson (Abl) tyrosine kinase. These methods provide an atomic-level view of the dynamic processes that are often difficult to capture through experimental techniques alone. By simulating the movement and interactions of atoms over time, researchers can map the energy landscapes, transition pathways, and allosteric communication networks that define the kinase's operational cycle. nih.govmdpi.com

A central challenge in studying Abl kinase is its inherent conformational flexibility. The kinase domain transitions between various active and inactive states, which are critical for its regulation and its interaction with inhibitors. nih.govacs.org Computational approaches, particularly molecular dynamics (MD) simulations and enhanced sampling techniques, have been pivotal in exploring these conformational transitions and understanding the functional consequences of its dynamic behavior. figshare.comnih.gov

Mapping the Conformational Landscape with Molecular Dynamics and Markov State Models

Standard molecular dynamics (MD) simulations, which solve Newton's equations of motion for every atom in the system, provide a high-resolution "computational microscope" to observe kinase dynamics. embnet.orgnih.gov However, the timescales of large-scale conformational changes, like the complete activation or inactivation cycle, often exceed what can be feasibly simulated with conventional MD. nih.gov To overcome this, MD simulations are often coupled with Markov State Models (MSMs). acs.orgnih.gov MSMs are a powerful statistical framework that integrates information from numerous shorter simulations to build a model of the long-timescale dynamics, effectively mapping the entire accessible conformational landscape. acs.orgnih.gov